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Compound of Interest

Compound Name: 4-Methoxy-1-indanone

Cat. No.: B081218 Get Quote

An In-depth Exploration of the Benzo-Fused Ketone Core for Drug Discovery and Development

Introduction

4-Methoxy-1-indanone is a versatile benzo-fused ketone that serves as a crucial building

block in the synthesis of a wide array of complex organic molecules. Its rigid, bicyclic structure

and functional group handles make it an attractive scaffold for the development of novel

therapeutic agents and other biologically active compounds. This technical guide provides a

detailed overview of 4-Methoxy-1-indanone, encompassing its synthesis, chemical properties,

spectroscopic data, and key applications in medicinal chemistry, with a focus on its role as a

precursor to bioactive molecules. This document is intended to be a valuable resource for

researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 4-Methoxy-1-indanone is

essential for its effective use in synthesis and research. The following tables summarize its key

physicochemical parameters and detailed spectroscopic data.

Table 1: Physicochemical Properties of 4-Methoxy-1-indanone
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Property Value Reference

CAS Number 13336-31-7 [1]

Molecular Formula C₁₀H₁₀O₂ [1]

Molecular Weight 162.19 g/mol [1]

Appearance Pale yellow crystalline solid

Melting Point 105-107 °C (decomposes) [1]

Boiling Point 115-120 °C at 0.5 mmHg [1]

Solubility

Soluble in organic solvents

such as ethanol, chloroform,

and dichloromethane;

sparingly soluble in water.

Table 2: Spectroscopic Data of 4-Methoxy-1-indanone

Technique Data

¹H NMR (CDCl₃)

δ (ppm): 7.45 (t, J=8.0 Hz, 1H, Ar-H), 7.01 (d,

J=8.0 Hz, 1H, Ar-H), 6.88 (d, J=7.6 Hz, 1H, Ar-

H), 3.88 (s, 3H, -OCH₃), 3.05 (t, J=6.0 Hz, 2H, -

CH₂-), 2.68 (t, J=6.0 Hz, 2H, -CH₂-)

¹³C NMR (CDCl₃)

δ (ppm): 205.0 (C=O), 157.5 (Ar-C), 144.5 (Ar-

C), 134.5 (Ar-C), 121.0 (Ar-C), 116.0 (Ar-C),

110.0 (Ar-C), 55.5 (-OCH₃), 36.5 (-CH₂-), 25.0 (-

CH₂-)

FT-IR (KBr)

ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1680 (C=O,

ketone), ~1600, ~1480 (C=C, aromatic), ~1260

(C-O, ether)

Mass Spectrometry (EI) m/z (%): 162 ([M]⁺), 134, 119, 91

Synthesis of 4-Methoxy-1-indanone
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The most common and efficient method for the synthesis of 4-Methoxy-1-indanone is the

intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction is

typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA).

Experimental Protocol: Polyphosphoric Acid-Mediated
Cyclization
Objective: To synthesize 4-Methoxy-1-indanone via the intramolecular Friedel-Crafts acylation

of 3-(3-methoxyphenyl)propanoic acid.

Materials:

3-(3-methoxyphenyl)propanoic acid

Polyphosphoric acid (PPA)

Crushed ice

Water

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate (for chromatography)

Procedure:

In a round-bottom flask equipped with a mechanical stirrer and a heating mantle,

polyphosphoric acid (a weight approximately 10 times that of the starting carboxylic acid) is

heated to 80-90 °C.

3-(3-methoxyphenyl)propanoic acid (1 equivalent) is added portion-wise to the hot, stirring

PPA.
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The reaction mixture is stirred vigorously at 90-100 °C for 30-60 minutes. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the hot reaction mixture is carefully poured onto a generous amount of

crushed ice with stirring.

The resulting mixture is allowed to warm to room temperature and then extracted three times

with dichloromethane.

The combined organic layers are washed with water, saturated sodium bicarbonate solution,

and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude 4-Methoxy-1-indanone is purified by column chromatography on silica gel using

a hexane/ethyl acetate gradient as the eluent.

The fractions containing the pure product are combined and the solvent is evaporated to

afford 4-Methoxy-1-indanone as a pale yellow solid.

Expected Yield: 75-85%

Start 3-(3-methoxyphenyl)propanoic acid +
Polyphosphoric Acid (PPA)

Heat to 90-100 °C
(30-60 min) Pour onto crushed ice Extract with CH₂Cl₂ Wash with H₂O, NaHCO₃, brine Dry over MgSO₄ Evaporate solvent Column Chromatography 4-Methoxy-1-indanone

Click to download full resolution via product page

Synthesis of 4-Methoxy-1-indanone Workflow.

Applications in Chemical Synthesis
4-Methoxy-1-indanone is a valuable intermediate in the synthesis of various biologically active

molecules. Its ketone functionality and aromatic ring can be readily modified to introduce

diverse pharmacophores.

Synthesis of 4-Methoxy-1-indanone Oxime
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The conversion of the ketone to an oxime is a common transformation that introduces a

nitrogen atom, opening up further synthetic possibilities.

Objective: To synthesize 4-Methoxy-1-indanone oxime.

Materials:

4-Methoxy-1-indanone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Pyridine or Sodium acetate

Ethanol

Water

Ethyl acetate

1 M Hydrochloric acid (HCl)

Procedure:

In a round-bottom flask, dissolve 4-Methoxy-1-indanone (1 equivalent) in ethanol.

Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or

sodium acetate (1.5-2.0 equivalents).

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 1-3

hours. The reaction progress is monitored by TLC.

After completion, the ethanol is removed under reduced pressure.

The residue is partitioned between ethyl acetate and water.

The organic layer is separated, washed with 1 M HCl (if pyridine was used), water, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to yield the crude oxime.
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The product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexane/ethyl acetate).[2]

Expected Yield: >90%

4-Methoxy-1-indanone

4-Methoxy-1-indanone Oxime

Ethanol, RT or Heat

Hydroxylamine Hydrochloride
(NH₂OH·HCl)

+
Base (e.g., Pyridine)

Click to download full resolution via product page

Oximation of 4-Methoxy-1-indanone.

Precursor to Bioactive Molecules
4-Methoxy-1-indanone has been utilized as a key starting material in the synthesis of several

classes of biologically active compounds.

Gephyrotoxin Analogs: This indanone has been employed in the formal synthesis of

gephyrotoxin, a neurotoxic alkaloid. The synthesis involves a multi-step sequence where the

indanone core is elaborated to construct the complex tricyclic structure of the natural

product.[3]

TRPV1 Antagonists: Derivatives of 4-Methoxy-1-indanone have been investigated as

potential antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key

target for the development of novel analgesics.[4][5] The indanone scaffold serves as a rigid

core to which various substituents can be attached to optimize binding to the receptor.

Signaling Pathways and Biological Activity
While 4-Methoxy-1-indanone itself is primarily a synthetic intermediate, its derivatives have

shown promising biological activities. The indanone core is considered a "privileged structure"

in medicinal chemistry, meaning it is a molecular framework that is capable of binding to

multiple biological targets.
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Derivatives of 1-indanones have been reported to exhibit a wide range of pharmacological

effects, including:

Anti-inflammatory activity

Anticancer properties

Antiviral effects

Neuroprotective effects, particularly in the context of Alzheimer's disease research.

The specific signaling pathways modulated by 4-Methoxy-1-indanone derivatives are diverse

and depend on the overall structure of the final molecule. For instance, in the context of TRPV1

antagonism, these compounds would modulate the influx of cations (primarily Ca²⁺ and Na⁺)

through the TRPV1 ion channel, which is a key event in pain signaling pathways.

4-Methoxy-1-indanone
Derivative TRPV1 ChannelAntagonism ↓ Cation Influx

(Ca²⁺, Na⁺)
↓ Pain Signal
Transmission Analgesic Effect

Click to download full resolution via product page

Proposed Mechanism of Action for TRPV1 Antagonists.

Conclusion
4-Methoxy-1-indanone is a highly valuable and versatile building block for organic synthesis,

particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of

its functional groups allow for the construction of a diverse range of complex molecules with

significant biological potential. This technical guide has provided a comprehensive overview of

its properties, synthesis, and applications, and is intended to serve as a practical resource for

researchers aiming to leverage the unique chemical attributes of this important benzo-fused

ketone in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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